molecular formula C19H25NO3 B6027224 3-{1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-2-piperidinyl}-1-propanol

3-{1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-2-piperidinyl}-1-propanol

カタログ番号 B6027224
分子量: 315.4 g/mol
InChIキー: IVXUINNBSCFJJN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-{1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-2-piperidinyl}-1-propanol, also known as DPBS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPBS is a piperidine derivative that is structurally similar to opioids, but it does not produce the same addictive effects.

作用機序

The exact mechanism of action of 3-{1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-2-piperidinyl}-1-propanol is not fully understood, but it is believed to act on the opioid system in the brain. This compound binds to the mu-opioid receptor, which is involved in the regulation of pain and reward. However, unlike traditional opioids, this compound does not produce the same addictive effects. This compound has also been shown to modulate other neurotransmitter systems, including the dopamine and serotonin systems, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. This compound has been shown to reduce inflammation and oxidative stress, which may contribute to its analgesic effects. Additionally, this compound has been shown to modulate the immune system, which may have implications for its use in the treatment of inflammatory disorders. This compound has also been shown to have neuroprotective effects, which may have implications for its use in the treatment of neurodegenerative disorders.

実験室実験の利点と制限

One advantage of 3-{1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-2-piperidinyl}-1-propanol is that it has a relatively low toxicity profile, which makes it a safer alternative to traditional opioids. Additionally, this compound does not produce the same addictive effects as traditional opioids, which makes it a promising candidate for the treatment of addiction. However, one limitation of this compound is that it has a relatively short half-life, which may limit its effectiveness as a therapeutic agent.

将来の方向性

There are a number of future directions for research on 3-{1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-2-piperidinyl}-1-propanol. One area of research is the development of more potent and selective this compound analogs that may have improved therapeutic profiles. Additionally, research is needed to better understand the mechanism of action of this compound and its interactions with other neurotransmitter systems. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans, particularly in the treatment of pain and addiction.

合成法

3-{1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-2-piperidinyl}-1-propanol can be synthesized using a multi-step process that involves the reaction of 3,5-dimethyl-1-benzofuran-2-carboxylic acid with piperidine and propanol. The resulting compound is then purified using various techniques, including column chromatography and recrystallization. The yield of this compound is typically around 50%, and the purity can be confirmed using various analytical techniques, such as NMR spectroscopy and mass spectrometry.

科学的研究の応用

3-{1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-2-piperidinyl}-1-propanol has been studied extensively for its potential therapeutic applications, particularly in the treatment of pain and addiction. This compound has been shown to have analgesic effects in animal models of pain, and it has also been shown to reduce drug-seeking behavior in animal models of addiction. Additionally, this compound has been studied for its potential use in the treatment of depression, anxiety, and other psychiatric disorders.

特性

IUPAC Name

(3,5-dimethyl-1-benzofuran-2-yl)-[2-(3-hydroxypropyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO3/c1-13-8-9-17-16(12-13)14(2)18(23-17)19(22)20-10-4-3-6-15(20)7-5-11-21/h8-9,12,15,21H,3-7,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVXUINNBSCFJJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2C)C(=O)N3CCCCC3CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。